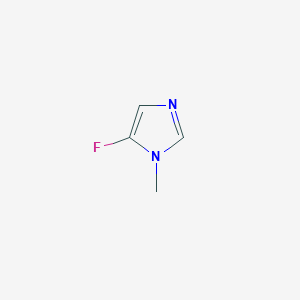

5-Fluoro-1-methyl-1H-imidazole

Description

Significance of Fluorinated Imidazoles in Heterocyclic Chemistry

The inclusion of fluorine can lead to a significant increase in the biological activity of heterocyclic compounds. researchgate.netnih.gov This enhancement is often attributed to improved metabolic stability, increased lipophilicity which can aid in cell membrane permeability, and stronger binding interactions with biological targets. nih.gov Consequently, fluorinated imidazoles are of considerable interest in medicinal chemistry and drug discovery. ontosight.ainih.govontosight.ai The strategic placement of a fluorine atom can lead to the development of novel therapeutic agents with improved efficacy. nih.gov

Historical Context of 5-Fluoro-1-methyl-1H-imidazole Research

Research into the specific compound this compound has been part of a broader investigation into the synthesis and spectroscopic properties of monofluorinated N-methylimidazoles. A key study in this area focused on the preparation of the three possible ring-monofluorinated isomers: 2-fluoro-, 4-fluoro-, and 5-fluoro-1-methylimidazole. researchgate.net

Two primary synthetic routes to this compound have been described. researchgate.net The first method involves the photochemical irradiation of the corresponding diazonium tetrafluoroborate (B81430) salt. researchgate.net A second reported synthesis is achieved through the methylation of 1-acetyl-4-fluoroimidazole. researchgate.net These early studies were instrumental in establishing methods for the synthesis of this specific fluorinated imidazole (B134444) and allowed for the characterization of its fundamental spectroscopic properties. researchgate.net

Scope and Research Directions for this compound

While the initial synthesis and basic spectroscopic characterization of this compound have been reported, the full scope of its chemical reactivity and potential applications remains largely unexplored. researchgate.net Based on the known properties of fluorinated imidazoles, several research directions can be envisioned for this compound.

Future research could focus on:

Exploring its utility as a building block in organic synthesis: The presence of the fluorine atom and the reactive sites on the imidazole ring could be exploited to construct more complex molecules.

Investigating its potential in medicinal chemistry: As with other fluorinated imidazoles, it could be evaluated for various biological activities. researchgate.netnih.gov

Studying its coordination chemistry: The nitrogen atoms of the imidazole ring could act as ligands for metal ions, potentially leading to the formation of novel coordination complexes with interesting magnetic or catalytic properties.

Detailed computational and spectroscopic studies: Further in-depth analysis of its electronic structure and comparison with its isomers would provide a more comprehensive understanding of the fluorine atom's influence on the imidazole ring.

The following table provides a summary of the reported spectroscopic data for this compound and its isomers.

| Compound | ¹H NMR Data (Coupling Constants in Hz) | ¹⁹F NMR Chemical Shift (ppm relative to CCl₃F) |

| This compound | Data not explicitly detailed in the provided search results | Data not explicitly detailed in the provided search results |

| 2-Fluoro-1-methylimidazole | Data not explicitly detailed in the provided search results | Data not explicitly detailed in the provided search results |

| 4-Fluoro-1-methylimidazole | Data not explicitly detailed in the provided search results | Data not explicitly detailed in the provided search results |

Detailed ¹H and ¹⁹F NMR spectral data for this compound were compared with its isomers in the cited literature, but the specific chemical shifts and coupling constants are not available in the provided search results. researchgate.net

Structure

3D Structure

Properties

CAS No. |

66787-68-6 |

|---|---|

Molecular Formula |

C4H5FN2 |

Molecular Weight |

100.09 g/mol |

IUPAC Name |

5-fluoro-1-methylimidazole |

InChI |

InChI=1S/C4H5FN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 |

InChI Key |

MRLNBBIXIAJXHE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoro 1 Methyl 1h Imidazole and Its Precursors

Regioselective Synthesis of Fluoroimidazoles

The regioselective synthesis of fluoroimidazoles, including 5-Fluoro-1-methyl-1H-imidazole, can be achieved through various methods. These can be broadly categorized into direct fluorination of a pre-formed imidazole (B134444) ring and the construction of the imidazole ring with a fluorine substituent already in place.

Direct Fluorination Techniques

Direct fluorination introduces a fluorine atom onto an existing imidazole core. The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Electrophilic fluorinating agents, particularly those with an N-F bond, have become essential tools in modern organofluorine chemistry due to their stability and ease of handling. nih.govresearchgate.net Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent example of such a reagent. thieme-connect.comharvard.edu

The direct fluorination of the imidazole ring using Selectfluor has been demonstrated to be a viable one-step method for producing fluoroimidazoles. thieme-connect.com The reactivity in these reactions is influenced by the electron density of the imidazole ring; electron-rich imidazoles tend to react more readily. thieme-connect.com This suggests an electrophilic substitution-like mechanism, though the precise mechanism of fluorination with Selectfluor is still a topic of investigation. thieme-connect.comnih.gov

For instance, the fluorination of various 2-ethoxycarbonyl imidazole derivatives has been successfully achieved. thieme-connect.com The reaction conditions and yields for the fluorination of select imidazole derivatives are summarized in the table below.

| Entry | Starting Material | Fluorinating Agent | Solvent | Yield (%) |

| 1 | Imidazole Derivative 1a | Selectfluor | MeCN | 78 |

| 2 | Imidazole Derivative 1b | Selectfluor | MeCN | 75 |

| 3 | Imidazole Derivative 1c | Selectfluor | MeCN | 65 |

| 4 | Imidazole Derivative 1a | NFSI | MeCN | 49 |

Data sourced from a study on the direct fluorination of imidazole derivatives. thieme-connect.com

It is noteworthy that while Selectfluor is effective, other N-F reagents like N-fluorobenzenesulfonimide (NFSI) have also been used, though in some cases with lower yields compared to Selectfluor. thieme-connect.com

The photochemical decomposition of diazonium salts, a variant of the Balz-Schiemann reaction, provides a powerful method for the synthesis of fluoroimidazoles. nih.govnih.gov This technique is particularly valuable as thermal decomposition of imidazole diazonium fluoroborates often fails to produce the desired fluorinated product, leading instead to decomposition of the starting material. nih.gov

The process involves the in situ formation of an imidazole diazonium fluoroborate from the corresponding aminoimidazole, followed by UV irradiation. nih.govresearchgate.net This photochemical approach promotes the efficient extrusion of nitrogen gas under mild conditions, thus avoiding thermal side reactions and delivering fluoroimidazoles in satisfactory yields. nih.gov

Key advantages of this method include its generality and the ability to perform the reaction in situ without isolating the often unstable diazonium salt. nih.gov The use of ionic liquids as solvents in these photochemical reactions has been explored to enhance yields by minimizing competing reactions with protic solvents. nih.govnih.govacs.org Careful temperature control is critical in these systems to prevent photodecomposition of the ionic liquid. nih.gov

A study by Kirk and Cohen first reported the synthesis of ring-fluorinated imidazoles, such as 4-fluoroimidazoles, through the photochemical decomposition of the corresponding diazonium fluoroborates in aqueous fluoroboric acid, with yields ranging from 17-48%. nih.govscielo.brscielo.br

| Precursor | Product | Reaction Conditions | Yield (%) |

| Imidazole-4-diazoniumfluoroborate-5-carboxylic ester | 4-Fluoroimidazole-5-carboxylic ester | UV irradiation in HBF₄ | 39 |

| Imidazole-4-diazoniumfluoroborate-5-carboxylic ester | 4-Fluoroimidazole-5-carboxylic ester | UV irradiation in [bmim][BF₄] at 0°C | Increased yield |

Data compiled from studies on photochemical Schiemann reactions. nih.gov

Direct fluorination with elemental fluorine (F₂) is a powerful but highly reactive method. sci-hub.se While often considered too aggressive for many organic substrates, under controlled conditions, F₂ can perform selective electrophilic substitutions. sci-hub.se The success of this method often relies on using diluted F₂ in an inert gas and a suitable solvent system that can modulate its reactivity. sci-hub.se

The reaction mechanism is believed to involve a non-radical, two-electron, three-center carbonium ion, which leads to products with retention of configuration. sci-hub.se The choice of solvent is critical; for instance, chloroform (B151607) can act as a polar medium and a radical scavenger, facilitating the reaction. sci-hub.se While there are limited specific examples of direct fluorination of 1-methyl-1H-imidazole with F₂ in the provided context, the general principles of direct fluorination suggest its potential applicability.

Cyclization-Based Approaches to the Imidazole Ring System

An alternative to direct fluorination is the construction of the imidazole ring from precursors that already contain the fluorine atom. This approach can offer better control over regioselectivity.

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgrsc.org This method has been widely adapted for the synthesis of various substituted imidazoles, including those with fluorine substituents. rowan.edumdpi.com

The synthesis can be modified to produce N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org For the synthesis of a fluoro-substituted imidazole, a fluorinated starting material, such as a fluoro-substituted aldehyde or dicarbonyl compound, would be utilized. For example, the synthesis of a para-fluoro substituted benzil (B1666583) has been employed as a precursor in a Debus-Radziszewski reaction to create trisubstituted imidazoles. rowan.edu

The reaction conditions for the Debus-Radziszewski synthesis can be varied, with different catalysts and solvent systems being employed to optimize yields. researchgate.netrsc.orggrowingscience.comsemanticscholar.org Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using water as a solvent or employing catalyst-free conditions. rsc.orgresearchgate.net

| 1,2-Dicarbonyl | Aldehyde | Amine Source | Product |

| Benzil | p-formyl α-aminomethylcinnamate | Ammonium (B1175870) acetate (B1210297) | Trisubstituted imidazole |

| Fluoro-substituted Benzil | Various aldehydes | Ammonium acetate | Fluoro-trisubstituted imidazole |

Information derived from studies on the Debus-Radziszewski synthesis. rowan.edu

Van Leusen Imidazole Synthesis Modifications

The Van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from tosylmethyl isocyanide (TosMIC) and an aldimine. nih.govorganic-chemistry.org The reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov Modifications to this classical method have enabled the synthesis of highly substituted and functionalized imidazoles, including fluorinated analogues.

One key modification involves a stepwise, multicomponent approach where an imine is generated in situ from an aldehyde and an amine, which then reacts with TosMIC. organic-chemistry.orgmdpi.com This has been successfully applied to the synthesis of fluorinated imidazoles. For instance, the synthesis of fluorinated analogues of the insect growth regulator KK-42 utilizes a synthetic sequence where a fluoro-containing α,β-unsaturated aldehyde is first condensed with benzylamine (B48309) to form the corresponding imine. This intermediate then undergoes cyclization with TosMIC in the presence of a base like potassium carbonate to yield the target fluorinated imidazole. clockss.org This strategy has been optimized to improve yields and facilitate the separation of isomers. clockss.org

Furthermore, the Van Leusen reaction has been adapted for the creation of trifluoromethyl-containing 1,4,5-trisubstituted imidazoles. semanticscholar.org This involves the reaction of N-aryltrifluoroacetimidoyl chlorides with TosMIC, demonstrating the versatility of the method in incorporating fluorine-containing groups. semanticscholar.orgnih.gov

| Van Leusen Synthesis Modification | Reactants | Key Reagents/Conditions | Product Type | Reference |

| Stepwise Approach | Fluoro aldehyde, Benzylamine, TosMIC | K₂CO₃, Methanol | Fluorinated Imidazole | clockss.org |

| Trifluoromethyl Analogue Synthesis | N-aryltrifluoroacetimidoyl chloride, TosMIC | Sodium hydride, Dry THF | Trifluoromethyl-substituted Imidazole | semanticscholar.orgnih.gov |

Metal-Catalyzed Cyclization Strategies

Metal-catalyzed cyclization reactions represent a cornerstone in modern heterocyclic synthesis, offering efficient and regioselective pathways to imidazole derivatives. Various transition metals, including copper, rhodium, and palladium, have been employed to catalyze the formation of the imidazole ring from diverse precursors. organic-chemistry.orgrsc.org

Copper-catalyzed methods are particularly prevalent. One approach involves the oxidative diamination of terminal alkynes with amidines, using a copper salt like CuCl₂·2H₂O and oxygen as a co-oxidant, to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Another copper-catalyzed [3+2] cycloaddition reaction provides a simple route to multisubstituted imidazoles with high regioselectivity. organic-chemistry.org

Rhodium(II) catalysts are effective in the reaction of stable 1-sulfonyl triazoles with nitriles, which proceeds through rhodium iminocarbenoid intermediates to give imidazoles in good to excellent yields. organic-chemistry.org Palladium catalysts have been used for the cyclization of N-propargyl-benzamidines with aryl halides. chim.it This process involves an intermolecular aminopalladation step, followed by reductive elimination and aromatization to furnish the imidazole product. chim.itsioc-journal.cn These catalytic strategies can be adapted for precursors bearing fluorine atoms or groups that can be later converted to fluorine, providing a versatile entry to compounds like this compound.

| Catalyst System | Reactant Types | Reaction Type | Significance | Reference |

| Copper (e.g., CuCl₂) | Terminal Alkynes, Amidines | Oxidative Diamination | Regioselective synthesis of 1,2,4-trisubstituted imidazoles. | organic-chemistry.org |

| Rhodium (e.g., Rh(II) acetate) | 1-Sulfonyl Triazoles, Nitriles | Reaction via Iminocarbenoids | Good to excellent yields for substituted imidazoles. | organic-chemistry.org |

| Palladium/Copper | N-propargyl-benzamidines, Aryl Halides | Aminopalladation/Cyclization | Synthesis of 4-substituted-imidazoles. | chim.it |

Post-Cyclization Functionalization and Methylation

An alternative synthetic route involves the initial formation of a functionalized imidazole ring, followed by the introduction of the methyl and fluoro groups in subsequent steps.

N-Methylation Strategies for 5-Fluoro-1H-imidazole

The introduction of a methyl group at the N-1 position of a pre-formed 5-fluoro-1H-imidazole is a critical step. A documented method for the synthesis of 5-Fluoro-1-methyl-imidazole involves the methylation of 1-acetyl-4-fluoroimidazole. researchgate.net In this process, the acetyl group serves as a protecting group that can be removed post-methylation.

More general strategies for the N-methylation of imidazoles are also applicable. Direct methylation can be achieved using powerful methylating agents such as N-methyl bis((perfluoroalkyl)sulfonyl)imides, which can afford high yields of the corresponding imidazolium (B1220033) salts. researchgate.net Another classical reagent, diazomethane (B1218177) (CH₂N₂), has been used for the methylation of brominated imidazoles, such as the conversion of 2,4,5-tribromoimidazole (B189480) to 1-methyl-2,4,5-tribromoimidazole, demonstrating its utility in methylating the imidazole nitrogen even in the presence of other reactive sites. scielo.br

| Precursor | Methylating Agent | Significance | Reference |

| 1-Acetyl-4-fluoroimidazole | Not specified | Direct precursor route to 5-Fluoro-1-methyl-imidazole. | researchgate.net |

| Imidazole Derivatives | N-methyl bis((perfluoroalkyl)sulfonyl)imides | High-yield, direct methylation to form imidazolium salts. | researchgate.net |

| 2,4,5-Tribromoimidazole | Diazomethane (CH₂N₂) | Effective methylation of the imidazole nitrogen. | scielo.br |

Fluorination of Pre-formed 1-Methylimidazoles

Introducing a fluorine atom onto a pre-existing 1-methylimidazole (B24206) ring is a key strategy that leverages modern fluorination chemistry. Direct electrophilic fluorination is a prominent method for this transformation. brynmawr.edu

The choice of fluorinating agent is crucial for achieving regioselectivity at the C-5 position. Selectfluor® is an electrophilic fluorinating agent that has been successfully used for the direct fluorination of imidazole derivatives at the 4- or 5-position in moderate yields. thieme-connect.com The reaction's success is often dependent on the electron density of the imidazole ring. thieme-connect.com

A more targeted approach involves deprotonation of the imidazole ring followed by quenching with an electrophilic fluorine source. For instance, treatment of a rationally designed 1-methylimidazole derivative with a strong base like lithium 2,2,6,6-tetramethylpiperidine (B32323) (LTMP) can generate a carbanion at the C-5 position. acs.org Subsequent reaction with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) can then regioselectively install the fluorine atom at the desired position, leading to polysubstituted fluorinated imidazoles. acs.orgacs.org This method provides an effective route to the otherwise difficult-to-obtain 5-fluoroimidazole derivatives. acs.org

| Fluorinating Agent | Method | Key Features | Reference |

| Selectfluor® | Direct Electrophilic Fluorination | One-step fluorination of the imidazole ring; yield is sensitive to electronic effects. | thieme-connect.com |

| N-Fluorobenzenesulfonimide (NFSI) | Deprotonation-Fluorination | High regioselectivity for the C-5 position after in situ deprotonation with a lithium amide base. | acs.orgacs.org |

| Tetramethylammonium Fluoride (B91410) (TMAF) | Halogen Exchange (Halex) | Can act as a fluoride source, though it can also promote reductive dehalogenation depending on the substrate and solvent. | scielo.br |

Green Chemistry and Sustainable Synthesis Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes that minimize waste, reduce energy consumption, and use environmentally benign reagents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant green chemistry tool, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. researchgate.netunivpancasila.ac.id The technique relies on the efficient heating of polar materials through the direct interaction of microwaves with the molecules in the reaction mixture. researchgate.net

For the synthesis of imidazole heterocycles, microwave irradiation can be applied to accelerate key bond-forming steps. For example, the cyclocondensation reactions that form the imidazole or benzimidazole (B57391) core can be completed in minutes under microwave heating, whereas the same reactions might require many hours of conventional refluxing. asianpubs.orgdergipark.org.tr A novel microwave-assisted protocol for the synthesis of a complex benzimidazole derivative demonstrated a reduction in total reaction time from 17 hours to just 31 minutes over five steps. asianpubs.org Such protocols often use greener conditions, such as solvent-free reactions on solid supports or using safer solvents. dergipark.org.tr While a specific microwave-assisted synthesis for this compound is not detailed in the provided sources, the principles are directly applicable to its synthesis, particularly for the cyclization and condensation steps, promising a more sustainable and efficient manufacturing process. asianpubs.orgpharmainfo.in

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce waste, minimize environmental impact, and often enhance reaction efficiency. In the context of synthesizing fluorinated imidazoles and their precursors, mechanochemistry and catalyst-mediated multicomponent reactions under solvent-free conditions have emerged as powerful strategies.

Mechanochemical synthesis, which utilizes mechanical force from milling or grinding to drive chemical reactions, offers a sustainable alternative to traditional solvent-based methods. kuleuven.beacs.org This technique can lead to shorter reaction times and can overcome solubility issues. kuleuven.be A notable example is the synthesis of sulfur(VI) fluorides from stable sulfur(VI) 2-methylimidazoles. kuleuven.beacs.org This transformation is achieved using potassium bifluoride (KHF2) as the fluorine source in a mixer mill without any solvent. kuleuven.beacs.org The process is not only environmentally benign but also simplifies product purification. kuleuven.be While not a direct synthesis of this compound, this imidazole-to-fluorine exchange highlights a key solvent-free method applicable to the synthesis of fluorinated precursors. kuleuven.beacs.org Research has shown that a variety of sulfonyl imidazoles can be converted to their corresponding fluorides in moderate to excellent yields using this approach. kuleuven.be

Another effective solvent-free approach is the use of catalysts in multicomponent reactions for the synthesis of the imidazole core. Ammonium fluoride (NH4F) has been identified as a highly effective, non-corrosive, and safe catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. devagirijournals.com This method involves the condensation of a 1,2-diketone (like benzil), an aromatic aldehyde, and ammonium acetate under solvent-free heating conditions. devagirijournals.com The key advantages of this methodology include high yields, short reaction times, and simple product separation, which avoids the generation of large amounts of waste. devagirijournals.com Similarly, antimony trichloride (B1173362) supported on silica (B1680970) (SbCl3-SiO2) has been used as a heterogeneous catalyst for the solvent-free synthesis of substituted imidazoles under microwave irradiation, demonstrating good to outstanding yields and short reaction times. nih.gov

The following table summarizes key findings in solvent-free synthesis methodologies relevant to imidazole precursors.

| Catalyst/Method | Reactants | Product Type | Key Findings | Reference |

| Mechanochemistry (Mixer Mill) | Sulfonyl 2-methylimidazoles, KHF2, Acetic Acid | Sulfonyl Fluorides | Sustainable, solvent-free procedure; shorter reaction times compared to solution-based methods; good to excellent yields (71-93%). | kuleuven.beacs.org |

| Ammonium Fluoride (NH4F) | 1,2-Diketone, Aromatic Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Efficient, mild, and rapid solvent-free approach; high yields; environmentally benign. | devagirijournals.com |

| Antimony Trichloride on Silica (SbCl3-SiO2) | Aldehydes, 1,2-Diketone, Ammonium Acetate | Substituted Imidazoles | Heterogeneous catalysis under microwave irradiation; good to outstanding yields; short reaction times. | nih.gov |

| Phosphorus Pentoxide on Silica (P2O5-SiO2) | Aldehydes, Amines | Substituted Imidazoles | Highly efficient and reusable heterogeneous catalyst; excellent yields; catalyst reusable up to six times. | nih.gov |

These solvent-free methods demonstrate significant potential for the environmentally friendly and efficient synthesis of precursors for this compound by providing robust routes to construct the core imidazole ring or to introduce fluorine atoms.

Polymer-Supported Catalysis

Polymer-supported catalysis is a cornerstone of modern synthetic chemistry, combining the benefits of homogeneous catalysis (high efficiency and selectivity) with those of heterogeneous catalysis (ease of catalyst recovery and reuse). psu.edu This approach is particularly valuable for the synthesis of specialized chemicals like this compound and its precursors, where efficient fluorination and purification are critical.

A significant area of development has been the use of polymer-supported ionic liquids (ILs), especially those based on imidazolium salts, as catalysts for nucleophilic substitution reactions, including fluorination. psu.eduelsevierpure.commdpi.com Polystyrene has been a favored polymer backbone due to its stability and chemical inertness. psu.edu Researchers have immobilized imidazolium salts onto polystyrene resins to create highly efficient and reusable catalysts for nucleophilic fluorination using alkali metal fluorides like potassium fluoride (KF) or caesium fluoride (CsF). psu.edu

For instance, polystyrene-supported hexaethylene glycol substituted imidazolium salts (PS[hexaEGim][OMs]) have proven to be highly effective heterogeneous catalysts. psu.edumdpi.com These catalysts facilitate nucleophilic fluorination, affording products in high yields (approximately 95%), and can be recycled and reused multiple times without a significant loss of activity. psu.edu The imidazolium core is crucial for the high catalytic reactivity, as demonstrated by comparison with catalysts lacking this feature. psu.edu The presence of oligoethylene glycol chains further enhances the catalytic activity by improving the solubility and reactivity of the fluoride anion. mdpi.com

The effectiveness of these polymer-supported catalysts is highlighted in the fluorination of various substrates. Studies have shown that the fluorination of a mesylate substrate in the presence of a polystyrene-supported 1-n-hexyl-3-methylimidazolium tetrafluoroborate (B81430) (PS[hmim][BF4]) catalyst proceeds to completion within 2 hours with excellent yields (97–98%). mdpi.com This is significantly faster and more efficient than the uncatalyzed reaction. mdpi.com

The table below details the performance of various polymer-supported catalysts in nucleophilic fluorination reactions, which are key steps in synthesizing fluorinated imidazole precursors.

| Catalyst | Substrate | Fluorinating Agent | Yield | Reaction Time | Reference |

| PS[hexaEGim][OMs] | Mesylate | KF | ~95% | 24 h | psu.edu |

| PS[dihexaEGim][OMs] | Mesylate | KF | 97% | 3.5 h | psu.edu |

| PS[dihexaEGim][OMs] | Mesylate | CsF | 97% | 0.5 h | psu.edu |

| PS[hmim][BF4] | Mesylate | CsF | 97-98% | 2 h | mdpi.com |

The synergistic effect of using these polymer-supported ionic liquid catalysts in conjunction with specific solvents like tert-alcohols has also been investigated, showing a significant increase in reaction yields. mdpi.com These advanced methodologies, which allow for easy catalyst separation by simple filtration and potential for reuse, align with the principles of green chemistry and offer efficient pathways for the synthesis of fluorinated heterocyclic compounds. psu.edu

Elucidation of Molecular Structure and Electronic Configuration

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the definitive identification and structural elucidation of 5-Fluoro-1-methyl-1H-imidazole. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary information, revealing the intricate details of its molecular framework.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing unparalleled insight into the molecular structure of this compound. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to deduce the chemical environment, connectivity, and electronic effects within the molecule.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show three distinct signals corresponding to the three unique proton environments. Research into the ¹H NMR spectra of monofluorinated N-methylimidazoles has been previously reported. researchgate.net

The N-methyl group protons (N-CH₃) are expected to appear as a sharp singlet in the aliphatic region of the spectrum. The two aromatic protons on the imidazole (B134444) ring, H-2 and H-4, will resonate in the downfield region characteristic of heterocyclic aromatic compounds. Due to the influence of the adjacent fluorine atom at the C-5 position, the signal for the H-4 proton is expected to exhibit splitting (a doublet) due to coupling with the ¹⁹F nucleus. The H-2 proton, being further removed from the fluorine, would likely appear as a singlet or a narrow doublet depending on the magnitude of the long-range coupling to H-4.

| Proton Assignment | Expected Multiplicity | Expected Chemical Shift (ppm) | Notes |

| N-CH₃ | Singlet | ~3.5 - 4.0 | Represents the three equivalent protons of the methyl group. |

| H-2 | Singlet / Doublet | ~7.0 - 8.0 | Signal for the proton at the C-2 position of the imidazole ring. |

| H-4 | Doublet | ~7.0 - 8.0 | Signal for the proton at the C-4 position, split by the adjacent fluorine atom. |

The presence of the highly electronegative fluorine atom at C-5 has a profound effect on the ¹³C NMR spectrum. The signal for the C-5 carbon is expected to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The fluorine atom also influences the chemical shifts of the other ring carbons (C-2 and C-4) through two- and three-bond coupling (²JCF and ³JCF), which would result in smaller splittings of their respective signals. The N-methyl carbon will appear as a singlet in the upfield region.

| Carbon Assignment | Expected Multiplicity (due to C-F coupling) | Expected Chemical Shift (ppm) | Notes |

| N-CH₃ | Singlet | Upfield region | Signal for the methyl carbon. |

| C-2 | Doublet (small splitting) | Aromatic region | Influenced by three-bond coupling to fluorine (³JCF). |

| C-4 | Doublet (small splitting) | Aromatic region | Influenced by two-bond coupling to fluorine (²JCF). |

| C-5 | Doublet (large splitting) | Aromatic region | Directly bonded to fluorine, showing a large one-bond coupling constant (¹JCF). |

Fluorine-19 (¹⁹F) NMR is exceptionally sensitive to the local electronic environment and is a critical tool for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides a sensitive probe of the electronic effects exerted by the imidazole ring system. researchgate.net

Studies on related fluoroimidazoles have shown that the ¹⁹F chemical shift is significantly affected by factors such as protonation of the imidazole ring. rsc.org For instance, changes in the pH of the medium can lead to substantial shifts in the resonance, providing information on the pKa of the compound. rsc.org The signal would also be expected to show coupling to the adjacent H-4 proton, appearing as a doublet in a proton-coupled ¹⁹F spectrum.

| Nucleus | Expected Multiplicity | Expected Chemical Shift | Notes |

| ¹⁹F | Doublet (in ¹H-coupled spectrum) | Not available in literature | The chemical shift is highly sensitive to the electronic structure of the imidazole ring. The signal is split by the adjacent H-4 proton. |

While specific 2D NMR data for this compound are not documented in the available literature, these techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would be expected to show a cross-peak between the H-2 and H-4 signals, confirming their through-bond coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show correlations between the N-CH₃ protons and the methyl carbon, the H-2 proton and the C-2 carbon, and the H-4 proton and the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations would include the N-CH₃ protons to C-2 and C-5, and the H-2 proton to C-4 and C-5.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A ROESY spectrum could confirm the substitution pattern by showing a correlation between the N-methyl group protons and the adjacent H-4 proton.

| 2D NMR Experiment | Purpose | Expected Key Correlations for this compound |

| COSY | Shows ¹H-¹H spin-spin coupling | H-2 ↔ H-4 |

| HSQC | Shows direct ¹H-¹³C one-bond correlations | H-2 ↔ C-2; H-4 ↔ C-4; N-CH₃ ↔ N-CH₃ |

| HMBC | Shows long-range ¹H-¹³C (2-3 bond) correlations | N-CH₃ ↔ C-2, C-5; H-2 ↔ C-4, C-5; H-4 ↔ C-2, C-5 |

| ROESY | Shows through-space ¹H-¹H proximity | N-CH₃ ↔ H-4 |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. Although a specific experimental spectrum for this compound is not available in the searched literature, the characteristic absorption bands can be predicted based on its structure.

The spectrum would be expected to display absorptions corresponding to C-H stretching from both the aromatic imidazole ring and the aliphatic methyl group. The imidazole ring itself would produce a series of complex stretching vibrations for C=N and C=C bonds. The most diagnostically significant peak would be the strong absorption corresponding to the C-F bond stretch.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretch | ~3100 - 3150 | Vibrations of the C-H bonds on the imidazole ring. |

| Aliphatic C-H Stretch | ~2900 - 3000 | Vibrations of the C-H bonds of the N-methyl group. |

| Imidazole Ring Stretch (C=N, C=C) | ~1450 - 1620 | A series of bands characteristic of the heterocyclic ring structure. |

| C-F Stretch | ~1100 - 1250 | A strong, characteristic absorption for the carbon-fluorine bond. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₄H₅FN₂. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺.

The validation is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated mass for the proposed formula. While specific experimental HRMS data for this compound is not detailed in the available literature, the principle is demonstrated by the analysis of related fluorinated imidazole derivatives. For instance, the calculated exact mass for a similar structure, methyl 2-fluoro-1H-imidazole-5-carboxylate (C₅H₅FN₂O₂), is 144.0338, which would be verified against its experimental value. smolecule.com The close agreement between the found and calculated values, typically within a few parts per million (ppm), provides definitive evidence for the molecular formula.

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation

| Molecular Formula | Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|

This table illustrates the type of data obtained from HRMS analysis. Specific experimental values for this compound are not publicly documented in the reviewed sources.

Solid-State Structural Analysis

The arrangement of molecules in the crystalline state dictates the macroscopic properties of a compound. X-ray crystallography and the analysis of non-covalent interactions are pivotal in understanding this solid-state architecture.

X-ray Crystallography for Absolute Configuration and Crystal Packing

For analogous molecules, X-ray analysis reveals detailed information on the crystal system, space group, and unit cell dimensions. mdpi.com For example, fluorinated (benzo[d]imidazol-2-yl)methanols have been shown to crystallize in various space groups, such as triclinic P-1 and monoclinic C2/c, depending on the fluorination pattern. mdpi.com Such an analysis for this compound would confirm the planarity of the imidazole ring and the precise spatial orientation of the fluorine and methyl substituents.

Table 2: Representative Crystallographic Data Categories from X-ray Analysis

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Molecules per Unit Cell (Z) | Integer value |

| Bond Lengths (Å) | e.g., C-F, C-N, N-CH₃ |

| Bond Angles (°) | e.g., F-C-C, C-N-C |

This table represents the categories of data generated from a single-crystal X-ray diffraction experiment. The specific values for this compound are contingent on successful crystallization and analysis.

Analysis of Intermolecular Interactions in the Solid State

The introduction of a fluorine atom into the imidazole ring significantly influences the intermolecular forces that govern the crystal packing. The high electronegativity of fluorine makes it a weak hydrogen bond acceptor and enables other non-covalent interactions.

Computational and Theoretical Chemistry of 5 Fluoro 1 Methyl 1h Imidazole

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the intrinsic properties of 5-Fluoro-1-methyl-1H-imidazole at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. For this compound, methods like DFT, often with the B3LYP functional and a basis set such as 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The imidazole (B134444) ring itself is an aromatic, planar five-membered heterocycle. The primary conformational flexibility in this molecule arises from the rotation of the N1-bound methyl group. Computational analysis can determine the rotational barrier of this methyl group and identify the most stable conformation, which is typically one that minimizes steric hindrance with adjacent atoms. Studies on structurally related benzimidazole (B57391) derivatives show that the core heterocyclic framework maintains planarity, while substituents like isopropyl groups introduce conformational flexibility that is well-characterized by computational methods.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles expected from a DFT/B3LYP optimization. Actual values would be determined from specific calculations.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C=C | ~1.36 |

| C-N (ring) | ~1.33 - 1.38 |

| C-F | ~1.35 |

| N-CH₃ | ~1.47 |

| **Bond Angles (°) ** | |

| C-N-C (in ring) | ~108 |

| N-C-N (in ring) | ~110 |

| F-C-C | ~125 |

The electronic structure dictates the chemical reactivity of a molecule. Key aspects of the electronic structure of this compound are elucidated through several computational analyses:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com For this compound, the electron-donating methyl group is expected to raise the HOMO energy, while the electron-withdrawing fluorine atom will lower the LUMO energy, likely resulting in a moderately reactive molecule. researchgate.net

Charge Distribution and Molecular Electrostatic Potential (MEP): Computational methods can calculate the distribution of electron density across the molecule. An MEP map visually represents the electrostatic potential on the electron density surface. researchgate.net For this molecule, regions of negative potential (red/yellow) are expected around the N3 nitrogen and the fluorine atom, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms of the methyl group, indicating sites for nucleophilic interaction. researchgate.net

Molecular Orbitals: Analysis of the molecular orbitals provides a detailed picture of electron delocalization. In 4-fluoro-(5-methyl)-imidazole, it was found that the fluorine electrons are significantly delocalized into the aromatic ring system. rsc.org A similar delocalization is expected for the 5-fluoro isomer, influencing its aromaticity and reactivity. rsc.orgrsc.org

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table shows representative values for electronic properties based on DFT calculations for similar fluorinated imidazoles.

| Property | Predicted Value (Gas Phase) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV |

Theoretical calculations are invaluable for predicting spectroscopic data and aiding in the interpretation of experimental spectra.

DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net Predicting ¹⁹F NMR shifts is particularly challenging, as they are highly sensitive to the electronic environment. However, studies on related fluorinated imidazoles, such as 2-fluoro- and 4-fluoro-(5-methyl)-imidazole, have demonstrated that electronic structure methods can successfully replicate experimental ¹⁹F chemical shifts and explain anomalous trends, such as the observation of shielding or deshielding upon protonation. rsc.orgnih.gov For 4-fluoro-(5-methyl)-imidazole, calculations showed that the electrostatic charge on the fluorine atom decreased upon protonation, which helps rationalize the observed shifts. rsc.org Similar computational approaches for this compound would allow for the prediction of its NMR spectra, aiding in its structural confirmation and providing a deeper understanding of its electronic properties. rsc.orgnih.gov

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, allowing for the study of transition states and intermediates that may be difficult or impossible to observe experimentally.

The introduction of a fluorine atom onto an imidazole ring is often achieved via electrophilic fluorination, using reagents like Selectfluor. vulcanchem.commdpi.com The precise mechanism of these reactions is a subject of ongoing debate, with two primary pathways proposed: a polar, two-electron Sₙ2-type mechanism and a single-electron transfer (SET) process. wikipedia.orgresearchgate.net

Computational studies can provide clarity by modeling both potential reaction pathways. By calculating the potential energy surfaces, locating the transition state structures, and determining the activation energies for both the Sₙ2 and SET mechanisms, a more favorable pathway can be identified. Studies on the fluorination of various organic molecules with Selectfluor have used kinetics and computational modeling to argue for a polar, direct attack mechanism in many cases, rather than a SET process. researchgate.net Theoretical investigation of the fluorination of 1-methyl-1H-imidazole to form the 5-fluoro product would involve mapping the approach of the fluorinating agent and comparing the energetic barriers of the competing mechanisms.

While the electron-rich imidazole ring is generally not susceptible to nucleophilic attack, the presence of a strongly electron-withdrawing fluorine atom can potentially activate the ring towards nucleophilic aromatic substitution (SₙAr). The fluorine atom itself can act as a leaving group.

Theoretical investigations can model this process by:

Mapping the Reaction Coordinate: Calculating the energy profile as a nucleophile approaches the imidazole ring.

Identifying Intermediates: Determining the structure and stability of potential intermediates, such as a resonance-stabilized carbanion known as a Meisenheimer complex, which is characteristic of the SₙAr mechanism. core.ac.uk

Calculating Activation Barriers: Computing the energy of the transition state for the formation and breakdown of the intermediate. This allows for the prediction of reaction feasibility and regioselectivity (i.e., whether the nucleophile will attack the carbon bearing the fluorine or another position). colab.ws

These computational studies provide a mechanistic rationale for observed reactivity and can predict the outcomes of reactions that have not yet been performed experimentally. rsc.org

Reactivity and Transformation Pathways of 5 Fluoro 1 Methyl 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the substituents on the imidazole (B134444) ring governs its susceptibility to electrophilic and nucleophilic attacks.

The presence of the electron-withdrawing fluorine atom at an activated position on the imidazole ring makes 5-Fluoro-1-methyl-1H-imidazole a candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a Meisenheimer complex, which then eliminates the leaving group to restore aromaticity. nih.gov

While specific studies on SNAr reactions of this compound are not extensively detailed in the provided results, the reactivity of similar fluoro-substituted heterocyclic compounds provides insights. For instance, 2-fluoroimidazoles are known to undergo fluorine displacement with various nucleophiles under mild conditions through an addition-elimination mechanism. researchgate.net Similarly, highly electrophilic 2-fluoro-1-methyl-1H-imidazole-4,5-dicarbonitrile readily undergoes SNAr with electron-rich aromatic amines, diamines, and hydrazine (B178648) at room temperature. lookchem.com These examples suggest that the fluorine atom in this compound could potentially be displaced by strong nucleophiles, although the reactivity would be influenced by the specific reaction conditions and the nature of the nucleophile.

Table 1: Examples of Nucleophilic Aromatic Substitution in Related Fluoroimidazoles

| Fluoroimidazole Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Fluoroimidazole | Various nucleophiles | Substituted 2-imidazoles | researchgate.net |

| 2-Fluoro-1-methyl-1H-imidazole-4,5-dicarbonitrile | Aromatic amines | 2-(Arylamino)-1-methyl-1H-imidazole-4,5-dicarbonitriles | lookchem.com |

Generally, electron-deficient heterocyclic compounds like imidazoles are resistant to electrophilic substitution reactions such as Friedel-Crafts acylation. pharm.or.jp The electron-withdrawing nature of the fluorine atom in this compound would further deactivate the ring towards electrophilic attack. However, the precise influence of the substituents on the regioselectivity of such reactions, should they occur, would need to be determined experimentally. In related compounds like 5-bromo-4-fluoro-1-methyl-1H-imidazole, the fluorine atom can direct electrophiles to specific positions on the imidazole ring. smolecule.com

Oxidation and Reduction Chemistry

The imidazole ring and its substituents can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation: The imidazole ring can be oxidized, although specific conditions for this compound are not detailed. In related compounds like 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, the bromomethyl group can be oxidized to a carboxylic acid derivative using reagents like potassium permanganate. evitachem.com

Reduction: The imidazole ring itself is generally stable to reduction. However, functional groups attached to the ring can be reduced. For example, a nitro group on a similar imidazole derivative can be reduced. vulcanchem.com In the case of 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide, the bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride. evitachem.com

Cycloaddition Reactions and Annulation Chemistry

Imidazoles and their derivatives can participate in cycloaddition reactions, which are powerful tools for the synthesis of more complex heterocyclic systems. mdpi.com While specific examples involving this compound are not provided, related imidazole derivatives are known to undergo such transformations. For example, 1,3-dipolar cycloaddition reactions of nitrones with 5-fluorovinyl pyrimidine (B1678525) derivatives have been reported. mdpi.com Furthermore, imidazole N-oxides can react with electron-deficient alkenes in a stepwise 1,3-dipolar cycloaddition. mdpi.com

A fluorinated pyrazolyl-substituted nitronyl nitroxide radical derived from a fluorinated pyrazole (B372694) has been used to synthesize metal complexes, demonstrating the utility of fluorinated heterocycles in coordination chemistry. researchgate.netmdpi.com

Derivatization for Enhanced Functionality

Derivatization is a key strategy to modify the properties of a molecule for specific applications, such as enhancing its analytical detectability or tuning its biological activity.

Acylation: Hydroxyl and amino groups can be acylated using reagents like perfluoroacylimidazoles (e.g., trifluoroacetylimidazole) to introduce halogenated acyl groups, which can enhance detectability in gas chromatography with electron capture detection. psu.edu

Alkylation: Alkylation reactions can be used to modify the imidazole ring or its substituents. For instance, the reaction of a 1,2-dicarbonyl compound with an aldehyde and a primary amine leads to 1-substituted imidazoles. nih.gov

Silylation: Silylation is a common derivatization technique in gas chromatography to increase the volatility and thermal stability of compounds containing active hydrogen atoms. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N-trimethylsilylimidazole (TMSI) are used to silylate hydroxyl and amino groups. psu.edutcichemicals.com

Table 2: Common Derivatization Reagents and Their Applications

| Reagent Class | Example Reagent | Functional Group Targeted | Purpose | Reference |

|---|---|---|---|---|

| Acylation | Trifluoroacetylimidazole (TFAI) | -OH, -NH2 | Enhanced GC-ECD detection | psu.edu |

| Alkylation | Primary amines (in Radziszewski reaction) | Imidazole ring formation | Synthesis of 1-substituted imidazoles | nih.gov |

| Silylation | N,O-Bis(trimethylsilyl)acetamide (BSA) | -OH, -NH2, -COOH | Increased volatility for GC | tcichemicals.com |

Applications of 5 Fluoro 1 Methyl 1h Imidazole in Advanced Chemical Systems

Role as a Synthetic Building Block for Complex Molecules

The imidazole (B134444) ring is a ubiquitous structural motif in numerous biologically active molecules and functional materials. weizmann.ac.ilnih.gov The presence of a fluorine atom at the 5-position of 1-methylimidazole (B24206) can significantly alter the molecule's reactivity and physicochemical properties, making it a valuable precursor in the synthesis of advanced chemical systems.

Precursor in Heterocyclic Synthesis

The synthesis of 5-Fluoro-1-methyl-imidazole has been achieved through methods such as the photochemical irradiation of the corresponding diazonium tetrafluoroborates and the methylation of 1-acetyl-4-fluoroimidazole. researchgate.net The availability of such synthetic routes opens the door for its use as a versatile building block in the construction of more complex heterocyclic systems. The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of subsequent reactions on the imidazole ring, providing a tool for chemists to direct synthetic transformations.

While specific examples of complex heterocyclic synthesis starting directly from 5-Fluoro-1-methyl-1H-imidazole are not extensively documented in publicly available literature, the general principles of imidazole chemistry suggest its potential in multicomponent reactions and as a precursor for fused heterocyclic systems. rsc.orgbeilstein-journals.orgfrontiersin.org The modification of the imidazole core is a common strategy in the development of new pharmaceuticals and functional materials. nih.govnih.gov Therefore, this compound represents a promising starting material for creating novel fluorinated analogues of known bioactive imidazoles.

Construction of Fluorinated Bioconjugates and Probes (excluding biological activity/clinical data)

Fluorinated organic molecules are of significant interest in the development of molecular probes and bioconjugates. The introduction of fluorine can enhance metabolic stability and provide a unique spectroscopic signature for detection, particularly in ¹⁹F NMR spectroscopy. nih.govoup.com Imidazole-based fluorophores have been synthesized and utilized for their fluorescent properties. researchgate.net

Although the direct application of this compound in the construction of bioconjugates and probes is not yet widely reported, its structure is well-suited for such purposes. The imidazole ring can be functionalized to attach to biomolecules, and the fluorine atom can serve as a reporter group. The synthesis of fluorescent probes based on the imidazole scaffold for the detection of various analytes is an active area of research. researchgate.net It is plausible that this compound could be incorporated into such systems to fine-tune their electronic and photophysical properties.

Ligand Chemistry in Coordination and Organometallic Compounds

The nitrogen atoms of the imidazole ring are excellent donors for coordination to metal ions, leading to a vast and diverse field of imidazole-based coordination chemistry. researchgate.netresearchgate.net The electronic modifications introduced by the fluorine atom in this compound are expected to influence the coordination properties of the ligand and the characteristics of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with imidazole-based ligands is well-established, with numerous examples characterized by techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis. researchgate.netbanglajol.infodntb.gov.ua These studies have revealed a wide range of coordination modes and geometries.

While specific research detailing the synthesis and characterization of metal complexes with this compound as a ligand is limited, the general principles of coordination chemistry suggest that it would readily form complexes with a variety of metal ions. The coordination would likely occur through the N3 nitrogen atom, analogous to other 1-substituted imidazoles. The electron-withdrawing fluorine at the C5 position would be expected to decrease the basicity of the coordinating nitrogen, which could affect the stability and electronic properties of the resulting metal complexes.

Table 1: Representative Techniques for Characterization of Imidazole-Metal Complexes

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and bond angles. |

| Infrared (IR) Spectroscopy | Information on the coordination of the ligand to the metal ion. |

| Elemental Analysis | Determination of the elemental composition of the complex. |

| UV-Vis Spectroscopy | Information on the electronic transitions within the complex. |

| Nuclear Magnetic Resonance (NMR) | Details on the structure and environment of the ligand in solution. |

Spectroscopic and Magnetic Properties of Metal-Fluorinated Imidazole Complexes

The spectroscopic and magnetic properties of metal complexes are highly dependent on the nature of the ligands. The introduction of a fluorine atom into an imidazole ligand can have a profound impact on these properties.

NMR spectroscopy is a particularly powerful tool for studying fluorinated imidazoles. A study on monofluorinated N-methylimidazoles, including the 5-fluoro isomer, has provided valuable data on their ¹H and ¹⁹F NMR spectra. researchgate.net Upon coordination to a paramagnetic metal center, significant shifts in these NMR signals would be expected, providing insights into the electronic structure and spin distribution within the complex.

The magnetic properties of transition metal complexes with imidazole-based ligands have been extensively studied. researchgate.netresearchgate.netsemanticscholar.org The magnetic susceptibility measurements can determine the number of unpaired electrons in the metal center, which is influenced by the ligand field strength. The electron-withdrawing fluorine atom in this compound would likely act as a weaker field ligand compared to its non-fluorinated counterpart, which could lead to changes in the spin state of the metal ion and, consequently, different magnetic behavior. However, specific magnetic data for complexes of this compound are not yet available.

Table 2: Expected Influence of this compound on Metal Complex Properties

| Property | Expected Influence | Rationale |

| Ligand Field Strength | Weaker | The electron-withdrawing fluorine atom reduces the electron-donating ability of the imidazole nitrogen. |

| Metal-Ligand Bond | Potentially weaker | Reduced basicity of the coordinating nitrogen may lead to a less stable M-N bond. |

| NMR Spectra | Significant shifts in ¹H and ¹⁹F signals | Coordination to a metal center alters the electronic environment of the ligand. |

| Magnetic Properties | Possible changes in spin state and magnetic moment | Alteration of the ligand field strength can influence the d-orbital splitting and electron configuration of the metal ion. |

Application in Catalysis (Homogeneous and Heterogeneous)

Metal complexes are widely used as catalysts in both homogeneous and heterogeneous systems. nih.govchimia.chresearchgate.netmdpi.comwiley-vch.de Imidazole-containing ligands have been employed in a variety of catalytic reactions, and N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts are particularly prominent in modern catalysis.

The potential catalytic applications of metal complexes derived from this compound remain an unexplored area of research. The electronic tuning provided by the fluorine atom could be advantageous in optimizing the activity and selectivity of a catalyst. For instance, the modified electronic properties of the metal center could influence its ability to activate substrates in a catalytic cycle.

In the realm of heterogeneous catalysis, metal-organic frameworks (MOFs) and other supported catalysts often utilize nitrogen-containing heterocyclic ligands. researchgate.net While no specific studies have incorporated this compound into such materials, its structural and electronic characteristics make it a candidate for the design of new catalytic materials with potentially unique properties. The development of such catalysts would be a valuable contribution to the field.

Advanced Materials Science Applications

The strategic incorporation of fluorine atoms into organic molecules has been a pivotal driver in the development of advanced materials. The unique properties imparted by fluorine, such as high thermal stability, chemical inertness, and specific electronic effects, make fluorinated compounds highly desirable for a range of applications. This compound is a heterocyclic compound that combines the aromatic stability and coordination chemistry of the imidazole ring with the advantageous properties of fluorine. This section explores its potential applications in advanced materials science, focusing on fluorinated polymers and its prospective role in liquid crystals and optoelectronic materials.

Development of Fluorinated Imidazole-Containing Polymers

Properties of Fluorinated Imidazole-Containing Polymers:

| Property | Influence of this compound Moiety |

| Thermal Stability | The inherent stability of the imidazole ring, coupled with the high bond energy of the C-F bond, is expected to result in polymers with high decomposition temperatures. nih.gov |

| Chemical Resistance | The electron-withdrawing nature of the fluorine atom can decrease the reactivity of the imidazole ring, leading to polymers with improved resistance to chemical degradation. |

| Solubility | The presence of the methyl group and the polar C-F bond may influence the solubility of the resulting polymers in various organic solvents, a crucial factor for processability. |

| Dielectric Properties | Fluorination is known to lower the dielectric constant of polymers, which is advantageous for applications in microelectronics as insulating materials. |

| Hydrophobicity | The incorporation of fluorine typically increases the hydrophobicity of a material's surface, leading to polymers with low surface energy and water repellency. rsc.org |

Research Findings:

While direct polymerization of this compound is not extensively documented in the provided search results, the synthesis of other fluorinated and imidazole-containing polymers provides a strong precedent for its potential. For instance, novel fluorinated polyamides containing tetraphenyl imidazole moieties have demonstrated excellent thermal stability, good solubility in organic solvents, and high optical transparency. tandfonline.com These polymers were synthesized via low-temperature polycondensation. tandfonline.com Similarly, copolymers of methyl methacrylate (B99206) with an imidazole-based monomer have shown higher thermal stability compared to pure poly(methyl methacrylate).

The synthesis of polymers incorporating this compound could potentially be achieved through various polymerization techniques, including step-growth polymerization if the monomer is appropriately functionalized, or through ring-opening metathesis polymerization of a derivative. The resulting polymers would be expected to exhibit a combination of the beneficial properties of both the imidazole and the fluorinated components.

Liquid Crystals and Optoelectronic Materials

The application of imidazole derivatives in liquid crystals and optoelectronic materials is an area of active research. nih.gov The incorporation of fluorine into liquid crystal structures is a well-established strategy to tune their mesomorphic and electro-optical properties. nih.gov

Potential Role of this compound:

The structure of this compound suggests its potential as a building block for novel liquid crystalline and optoelectronic materials. The imidazole core can act as a rigid, electron-rich component in a mesogenic molecule. nih.gov The presence of the fluorine atom can significantly influence the material's properties in several ways:

Dielectric Anisotropy: The strong dipole moment of the C-F bond can lead to a high dielectric anisotropy, a key property for the operation of liquid crystal displays (LCDs). nih.gov

Mesophase Stability: Fluorine substitution can affect the intermolecular interactions, influencing the type and temperature range of the liquid crystalline phases. nih.gov For example, fluorinated benzimidazole (B57391) liquid crystals have been shown to exhibit a wide smectic phase interval. mdpi.com

Optical Properties: Fluorination can alter the refractive indices and birefringence of the material, which are critical parameters for optical applications. mdpi.com

Charge Transport: In the context of optoelectronics, the electron-withdrawing nature of fluorine can lower both the HOMO and LUMO energy levels of the molecule. rsc.org This can facilitate electron injection and improve the stability of the material against oxidation, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

Comparative Data of Fluorinated Liquid Crystal Properties:

| Property | General Effect of Fluorination |

| Melting Point | Can be either increased or decreased depending on the position and number of fluorine atoms. nih.gov |

| Mesophase Morphology | Can induce or suppress certain liquid crystalline phases. nih.gov |

| Dielectric Anisotropy (Δε) | Generally increases, which is desirable for low-voltage display applications. nih.gov |

| Optical Anisotropy (Δn) | Can be tailored by the position of fluorine substitution. mdpi.com |

| Visco-elastic Properties | Can be modified, affecting the switching speed of liquid crystal devices. mdpi.com |

While specific liquid crystals based on this compound are not detailed in the provided search results, the general principles of fluorinated liquid crystal design strongly support the potential of this compound as a valuable component in the synthesis of new materials with tailored electro-optical properties. The combination of the imidazole core with strategic fluorination presents a promising avenue for the development of next-generation liquid crystals and optoelectronic devices.

Future Research Perspectives and Methodological Advancements

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The synthesis of specifically substituted fluorinated heterocycles like 5-Fluoro-1-methyl-1H-imidazole presents ongoing challenges in achieving high efficiency, selectivity, and sustainability. Traditional methods, such as the photochemical irradiation of diazonium tetrafluoroborates, have been employed for synthesizing ring-monofluorinated N-methylimidazoles. However, future research is geared towards overcoming the limitations of multi-step, low-yield procedures.

Emerging synthetic strategies are focused on late-stage fluorination and direct C-H functionalization, which promise more atom-economical and streamlined processes. The development of novel electrophilic and nucleophilic fluorinating reagents is a key area of investigation. These advanced reagents could enable the direct and regioselective introduction of fluorine onto a pre-formed 1-methylimidazole (B24206) core, significantly improving yields and reducing byproducts. Furthermore, the adoption of continuous flow chemistry is anticipated to enhance reaction control, improve safety, and allow for scalable production, addressing key hurdles in the practical application of these compounds.

| Synthetic Aspect | Traditional Methods | Novel & Future Approaches | Potential Advantages |

|---|---|---|---|

| Fluorine Introduction | Balz-Schiemann reaction from an amino precursor; Halex reaction. | Direct C-H fluorination; Use of advanced electrophilic reagents (e.g., Selectfluor). | Fewer steps, improved regioselectivity, milder reaction conditions. |

| Ring Formation | Multi-step construction of the imidazole (B134444) ring. | One-pot cyclization reactions; Aza-Michael initiated ring closure. | Increased efficiency, reduced waste, and purification effort. |

| Process Technology | Batch processing. | Continuous flow synthesis; Microwave-assisted synthesis. | Enhanced safety, scalability, precise control over reaction parameters. |

Advanced Spectroscopic Techniques for Dynamic Studies

Standard spectroscopic methods like 1H and 13C NMR have been fundamental in characterizing fluorinated imidazoles. However, a deeper understanding of the dynamic behavior, conformational flexibility, and intricate electronic environment of this compound requires more sophisticated techniques.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating time-dependent phenomena such as tautomerism, rotational barriers, and intermolecular interactions, which are particularly relevant for imidazole derivatives. Future studies will likely employ variable-temperature DNMR to quantify the energetic barriers of these processes.

19F NMR spectroscopy is indispensable for organofluorine chemistry. Advanced 19F NMR experiments, including two-dimensional correlation techniques (e.g., 1H-19F HETCOR), can provide detailed insights into through-space and through-bond interactions involving the fluorine atom. These studies are crucial for understanding how the fluorine atom influences the molecule's conformation and its interactions with biological targets or other molecules. Additionally, computational methods are increasingly used to predict and interpret NMR data, providing a synergistic approach to structural elucidation.

| Spectroscopic Technique | Information Gained for this compound | Advancement Perspective |

|---|---|---|

| Dynamic NMR (DNMR) | Quantification of rotational barriers and exchange processes. | Understanding conformational preferences and intermolecular dynamics in solution. |

| 19F NMR Spectroscopy | Direct probe of the fluorine's electronic environment; detection of subtle electronic changes. | Elucidating non-covalent interactions and reaction mechanisms involving the fluorine atom. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals; mapping of connectivity. | Detailed structural confirmation and analysis of complex derivatives. |

| Computational Spectroscopy | Prediction of NMR chemical shifts and coupling constants to aid experimental assignment. | Validating experimental data and providing insights into structures that are difficult to analyze experimentally. |

Integration of Machine Learning and AI in Predictive Chemistry for Fluorinated Imidazoles

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of new molecules. For fluorinated imidazoles, including this compound, machine learning (ML) models offer the potential to accelerate research cycles significantly.

AI algorithms can be trained on existing chemical data to predict a wide range of properties for novel compounds before they are ever synthesized. This includes predicting reaction outcomes, identifying optimal synthetic routes, and forecasting physicochemical properties such as solubility, lipophilicity, and metabolic stability. For instance, ML models can predict the fluorination strength of various reagents, guiding chemists in selecting the best conditions for synthesis. Furthermore, generative models can design new fluorinated imidazole derivatives with desired property profiles, such as enhanced binding affinity to a specific biological target or tailored electronic properties for materials science applications. This data-driven approach minimizes trial-and-error experimentation, saving time and resources.

| AI/ML Application Area | Specific Task for Fluorinated Imidazoles | Projected Impact |

|---|---|---|

| Retrosynthesis Prediction | Proposing efficient synthetic pathways for novel derivatives of this compound. | Accelerated discovery of new chemical entities. |

| Property Prediction | Forecasting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for drug discovery. | Reduced failure rates in preclinical development; improved design of safer molecules. |

| Quantum Chemistry | Accelerating calculations of electronic structure and spectroscopic properties. | Faster and more accurate prediction of molecular behavior and reactivity. |

| De Novo Design | Generating novel molecular structures with optimized properties for specific applications (e.g., anticancer agents, materials). | Exploration of a wider chemical space for innovative solutions. |

Exploration of New Application Domains in Chemical Sciences

While fluorinated imidazoles have been extensively explored in medicinal chemistry for their roles in antiviral, anti-inflammatory, and anticancer agents, the unique properties of this compound position it as a valuable building block for a broader range of applications.

In materials science , the incorporation of fluorinated imidazole moieties into metal-organic frameworks (MOFs) or polymers is a promising avenue. Fluorination can enhance the hydrophobicity and thermal stability of materials. For example, fluorinated zeolitic-imidazolate frameworks (ZIFs) have shown potential for applications in mechanical energy storage. The specific electronic nature of the C-F bond can also be harnessed to create functional materials with tailored optical or electronic properties.

In analytical chemistry , the imidazole scaffold is known to interact with various ions. This opens the possibility of developing this compound-based chemosensors, where the fluorine atom could modulate the selectivity and sensitivity for detecting specific analytes, such as fluoride (B91410) ions.

Finally, in agrochemicals , the introduction of fluorine is a well-established strategy for increasing the efficacy and metabolic stability of pesticides and herbicides. The this compound scaffold could serve as a core component in the design of next-generation crop protection agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Fluoro-1-methyl-1H-imidazole, and how can reaction conditions be systematically evaluated?

- Methodology :

-

Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Tools like Design Expert enable factorial design to identify optimal conditions .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Compare yields via HPLC or GC-MS. For example:

| Route | Temperature (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| Direct fluorination | 80 | 5 | 62 |

| Stepwise methylation | 60 | 10 | 78 |

- Prioritize routes with fewer side-products using integration for purity assessment.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodology :

- is critical for verifying fluorination (δ ~ -150 ppm). Pair with to resolve methyl group coupling ambiguities.

- IR spectroscopy confirms C-F stretching (1050–1150 cm). Cross-validate with computational IR predictions (e.g., Gaussian DFT).

- Address signal splitting via variable-temperature NMR to assess conformational flexibility.

Q. How can researchers assess the thermal and chemical stability of this compound under varying experimental conditions?

- Methodology :

- Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition thresholds.

- Test chemical stability in acidic/basic media (e.g., HCl/NaOH 0.1M, 24h) followed by LC-MS to detect degradation products.

- Use Arrhenius plots (ln(k) vs. 1/T) to extrapolate shelf-life under storage conditions.

Advanced Research Questions

Q. What mechanistic insights exist for the fluorination and methylation steps in this compound synthesis, and how can kinetic studies resolve uncertainties?

- Methodology :

- Conduct stopped-flow NMR to capture intermediates in fluorination (e.g., F nucleophilic attack).

- Use isotopic labeling (, ) to trace methyl group migration pathways.

- Apply Eyring equation to kinetic data (ΔH, ΔS) to distinguish concerted vs. stepwise mechanisms.

Q. How do computational chemistry models (e.g., DFT) predict the electronic properties of this compound, and what validation methods ensure alignment with experimental data?

- Methodology :

-

Optimize geometry with B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps and electrostatic potential maps.

-

Validate via:

-

Experimental dipole moment measurements (dielectric constant assays).

-

Correlate computed chemical shifts with NMR data (<±5 ppm error threshold) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Use Molecular Dynamics (MD) simulations to model solvent effects on reactivity.

Q. What strategies reconcile contradictory biological activity data observed for this compound derivatives in structure-activity relationship (SAR) studies?

- Methodology :

- Perform meta-analysis of IC datasets across cell lines, controlling for variables like assay pH or incubation time.

- Apply machine learning (e.g., random forests) to identify hidden SAR patterns (e.g., lipophilicity vs. membrane permeability).